Regioisomeric Potency Differential: N1-Benzyl vs N1-Methyl Pyrazolones in Neuroprotection
While direct head-to-head data for 3-benzyl-1-methyl-1H-pyrazol-5(4H)-one versus its regioisomer are not published, class-level SAR from close structural analogs provides a quantitative framework. In a G93A-SOD1-YFP PC12 cellular neuroprotection assay, the N1-benzyl pyrazolone (compound 5m; EC₅₀ = 0.13 μM) was approximately 5-fold more potent than the N1-methyl analogue (compound 5b; EC₅₀ = 0.67 μM), and equipotent with the N1-H lead compound 5a (EC₅₀ = 0.067 μM) [1]. Conversely, N1,N2-dimethylation (5c) produced an inactive compound [1]. The target compound bears an N1-methyl group—similar to 5b—but also possesses a C3-benzyl substituent that may partially recapitulate the hydrophobic pocket interactions achieved by N1-benzyl substitution in 5m [1].
| Evidence Dimension | Neuroprotective potency (EC₅₀) in G93A-SOD1-YFP PC12 cellular assay |
|---|---|
| Target Compound Data | Not directly tested; structurally analogous to N1-methyl pyrazolones (EC₅₀ ~0.67 μM for N1-methyl analogue 5b) with additional C3-benzyl substitution |
| Comparator Or Baseline | N1-benzyl pyrazolone 5m: EC₅₀ = 0.13 μM; N1-H lead 5a: EC₅₀ = 0.067 μM; N1,N2-dimethyl 5c: inactive |
| Quantified Difference | Approximately 5-fold potency difference between N1-benzyl (0.13 μM) and N1-methyl (0.67 μM) substitution; N1,N2-dimethylation yields complete loss of activity |
| Conditions | PC12 neuronal cell line expressing G93A mutant SOD1; YFP fluorescence-based aggregation detection; compounds tested at multiple concentrations [1] |
Why This Matters
For procurement decisions in neuroprotection or protein-aggregation research programs, the target compound's unique C3-benzyl/N1-methyl pattern offers a differentiated scaffold relative to the regioisomeric 1-benzyl-3-methyl analogue, with potential implications for potency tuning and intellectual property positioning.
- [1] Trippier PC, Benmohamed R, Kirsch DR, Silverman RB. Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1. Bioorg Med Chem Lett. 2012;22(21):6647-6650. doi:10.1016/j.bmcl.2012.08.114 View Source
